![molecular formula C9H12F2N2O5 B12357445 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-deoxy-2’,2’-difluoro-: is a fluorinated nucleoside analogue. It is structurally similar to uridine but with two fluorine atoms replacing the hydrogen atoms at the 2’ position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-2’,2’-difluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) under controlled conditions . The reaction often proceeds via a neighbouring-group participation mechanism, which diverges from the traditional S_N1 or S_N2 pathways .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Uridine, 2’-deoxy-2’,2’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside.
Common Reagents and Conditions:
Fluorinating Agents: Such as DeoxoFluor for introducing fluorine atoms.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions yield fluorinated nucleoside analogues, while oxidation and reduction reactions modify the functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Uridine, 2’-deoxy-2’,2’-difluoro- is used as a building block for synthesizing more complex molecules. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used as a probe for studying enzymatic functions and nucleic acid interactions. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleotides in biological processes .
Medicine: Medically, Uridine, 2’-deoxy-2’,2’-difluoro- has shown promise as an antiviral and anticancer agent. It is a metabolite of the drug gemcitabine, which is used in chemotherapy . Its ability to inhibit DNA synthesis makes it a potent therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale production .
Mecanismo De Acción
Uridine, 2’-deoxy-2’,2’-difluoro- exerts its effects primarily by inhibiting DNA synthesis. It acts as a chain terminator when incorporated into DNA, preventing further elongation of the DNA strand. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells . The molecular targets include thymidylate synthetase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
2’,3’-Dideoxy-2’,3’-difluoro nucleosides: These compounds also contain fluorine atoms and have similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro uridine: Another fluorinated nucleoside with applications in medicinal chemistry.
Uniqueness: Uridine, 2’-deoxy-2’,2’-difluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis sets it apart from other nucleoside analogues .
Propiedades
Fórmula molecular |
C9H12F2N2O5 |
|---|---|
Peso molecular |
266.20 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4,6-7,14,16H,1-3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 |
Clave InChI |
VQSLORATCUBFCL-QPPQHZFASA-N |
SMILES isomérico |
C1CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canónico |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
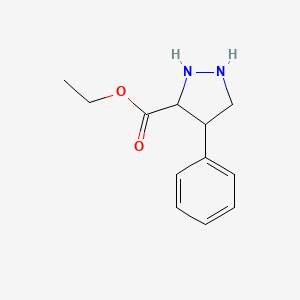
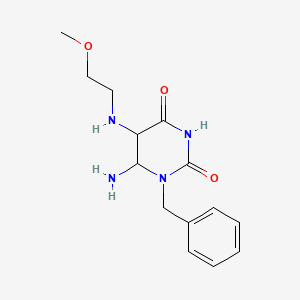

![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)
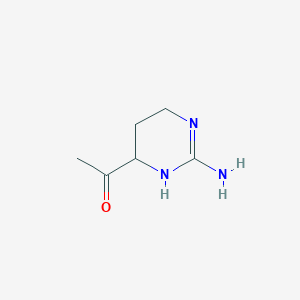
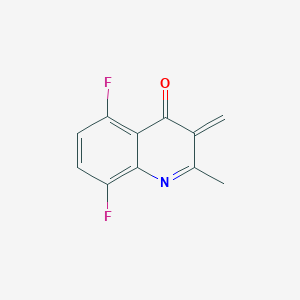
![4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B12357403.png)

![3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)
![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)
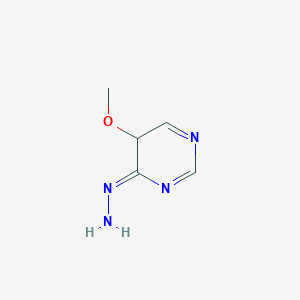
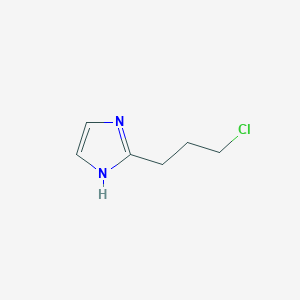
![6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
